An In-depth Technical Guide to the Chemical Properties of cis-4-Methyl-2-hexene
An In-depth Technical Guide to the Chemical Properties of cis-4-Methyl-2-hexene
This technical guide provides a comprehensive overview of the chemical and physical properties of cis-4-Methyl-2-hexene, also known as (Z)-4-Methyl-2-hexene. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a detailed summary of its characteristics, spectral data, and representative synthetic and analytical methodologies.
Core Chemical Properties
cis-4-Methyl-2-hexene is a branched-chain alkene with the molecular formula C7H14.[1][2] Its structure features a carbon-carbon double bond between the second and third carbon atoms, with the substituents on the double bond in a cis (or Z) configuration. This stereochemistry plays a significant role in its physical properties and chemical reactivity.
Physicochemical Data
A summary of the key quantitative data for cis-4-Methyl-2-hexene is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C7H14 | [1][2] |
| Molecular Weight | 98.19 g/mol | [2][3] |
| CAS Number | 3683-19-0 | [1][3] |
| Density | 0.700 g/cm³ | [4] |
| Boiling Point | 87 °C | [4] |
| Refractive Index | 1.403 | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of cis-4-Methyl-2-hexene. The following sections detail its key spectral features.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of cis-4-Methyl-2-hexene provides insight into its carbon framework. The chemical shifts are indicative of the electronic environment of each carbon atom.
Infrared (IR) Spectroscopy
The IR spectrum of cis-4-Methyl-2-hexene exhibits characteristic absorption bands that confirm the presence of its functional groups. The gas-phase IR spectrum is available through the NIST Chemistry WebBook.[5][6]
Experimental Protocols
Detailed experimental protocols are essential for the synthesis, purification, and analysis of chemical compounds. The following sections provide representative methodologies relevant to cis-4-Methyl-2-hexene.
Synthesis of cis-Alkenes by Partial Hydrogenation of Alkynes
A common and effective method for the stereoselective synthesis of cis-alkenes is the partial hydrogenation of the corresponding alkyne using a poisoned catalyst, such as Lindlar's catalyst. The following is a representative protocol that can be adapted for the synthesis of cis-4-Methyl-2-hexene from 4-methyl-2-hexyne (B3367952).
Materials and Equipment:
-
4-methyl-2-hexyne
-
Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead)
-
Hexane (anhydrous)
-
Hydrogen gas balloon or cylinder
-
Hydrogenation flask (e.g., Parr apparatus)
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Magnetic stirrer
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Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Rotary evaporator
Procedure:
-
In a hydrogenation flask, dissolve 4-methyl-2-hexyne in anhydrous hexane.
-
Add Lindlar's catalyst to the solution (typically 5-10% by weight of the alkyne).
-
Seal the flask and purge the system with hydrogen gas to remove any air.
-
Stir the mixture vigorously under a hydrogen atmosphere (typically 1 atm) at room temperature.
-
Monitor the reaction progress by gas chromatography (GC) or by measuring the uptake of hydrogen.
-
Once the reaction is complete, indicated by the disappearance of the starting alkyne, carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the filter cake with a small amount of fresh hexane.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude cis-4-Methyl-2-hexene.
-
Further purification can be achieved by distillation.
Gas Chromatography (GC) Analysis
Gas chromatography is a standard analytical technique for assessing the purity of volatile compounds like cis-4-Methyl-2-hexene and for separating it from its isomers.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID).
-
Column: A non-polar capillary column, such as a DB-1, is suitable for separating hydrocarbon isomers.[7]
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An isothermal or temperature-programmed method can be used. For instance, an initial temperature of 40°C held for a few minutes, followed by a ramp to a higher temperature, can effectively separate a mixture of C7 alkenes.[8]
-
Injector and Detector Temperature: Typically set at 250°C.
Kovats Retention Index: The Kovats retention index is a useful parameter for the identification of compounds in GC. For cis-4-Methyl-2-hexene, the reported Kovats retention index on a standard non-polar column is in the range of 655-667.6.[3][8]
Chemical Reactivity and Safety
cis-4-Methyl-2-hexene is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from sources of ignition.[9] As a typical alkene, it undergoes addition reactions across the double bond, such as hydrogenation, halogenation, and hydroboration-oxidation. It is primarily used as a synthetic intermediate in organic chemistry.
Logical Relationships of Chemical Properties
The following diagram illustrates the key properties and relationships of cis-4-Methyl-2-hexene.
Caption: Key properties and relationships of cis-4-Methyl-2-hexene.
References
- 1. (Z)-4-Methyl-2-hexene [webbook.nist.gov]
- 2. scbt.com [scbt.com]
- 3. 4-Methyl-2-hexene, (Z)- | C7H14 | CID 5357251 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cis-4-methyl-2-hexene [stenutz.eu]
- 5. 4-Methyl-2-hexene,c&t [webbook.nist.gov]
- 6. (Z)-4-Methyl-2-hexene [webbook.nist.gov]
- 7. 4-Methyl-2-hexene,c&t [webbook.nist.gov]
- 8. (Z)-4-Methyl-2-hexene [webbook.nist.gov]
- 9. 4-Methyl-2-hexene | C7H14 | CID 5357249 - PubChem [pubchem.ncbi.nlm.nih.gov]


